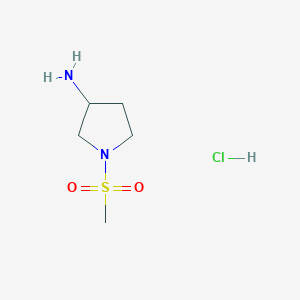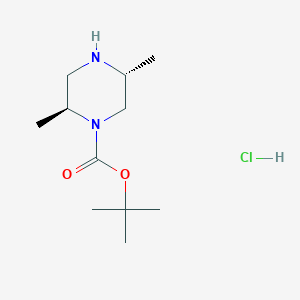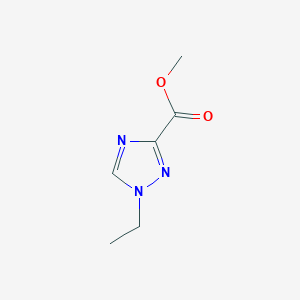
1-Methanesulfonylpyrrolidin-3-amine hydrochloride
Vue d'ensemble
Description
1-Methanesulfonylpyrrolidin-3-amine hydrochloride (MSPH) is a type of organic compound that has been widely used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble compound that is composed of a pyrrolidine ring with a methanesulfonyl group attached to the nitrogen atom. MSPH has many properties that make it useful in research, including its ability to act as a catalyst, its low toxicity, and its stability under a range of conditions.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- 1-Methanesulfonylpyrrolidin-3-amine hydrochloride is utilized in the stereospecific synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines. These compounds are prepared through the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, resulting in N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. This process is significant for producing optically pure and meso triamine ligands with two pyridine rings, which are valuable in stereochemically pure forms for various chemical synthesis applications (Uenishi et al., 2004).
Aerosol Science and Nanoparticle Research
- In aerosol science, sodium methanesulfonate and aminium chloride nanoparticles are studied for their effective densities, which are essential for calibrating aerosol mass spectrometers or estimating hygroscopic growth factors from electrodynamic balance experiments. Methanesulfonate and aminium salts, including derivatives of 1-methanesulfonylpyrrolidin-3-amine hydrochloride, are commonly found in ambient nanoparticles and are used as calibration standards in this field (Perraud et al., 2023).
Organic Chemistry and Catalysis
- 1-Methanesulfonylpyrrolidin-3-amine hydrochloride plays a role in organic synthesis, particularly in reactions involving the sulfonylation of alcohols. It has been used in the sulfonylation of 2-alkynyl and 2-alkenyl alcohols with methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction proceeds with high safety and efficiency, avoiding the production of hazardous by-products and is applicable to complex and optically active compounds in synthetic chemistry (Tanabe et al., 1995).
Propriétés
IUPAC Name |
1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSDPRWSRHDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonylpyrrolidin-3-amine hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)






![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)

